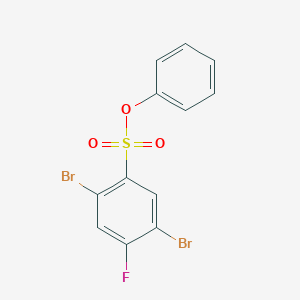
Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a sulfonate group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate typically involves the bromination and fluorination of benzene derivatives followed by sulfonation. One common method includes the following steps:
Bromination: Benzene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the desired positions.
Fluorination: The brominated benzene is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorine-containing compound.
Sulfonation: Finally, the fluorinated and brominated benzene is sulfonated using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, fluorine, and sulfonate) on the benzene ring.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Reduction: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while nucleophilic substitution could produce various substituted benzene compounds.
Aplicaciones Científicas De Investigación
Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The electron-withdrawing groups on the benzene ring make it susceptible to attack by nucleophiles, while the sulfonate group can participate in various binding interactions. These properties enable the compound to act as a versatile intermediate in chemical synthesis and biological studies.
Comparación Con Compuestos Similares
Phenyl 2,5-dibromo-4-fluorobenzene-1-sulfonate can be compared with other similar compounds such as:
2,4-Dibromo-1-fluorobenzene: Lacks the sulfonate group, making it less reactive in certain reactions.
2,5-Dibromo-4-fluorobenzene: Similar structure but without the sulfonate group, affecting its solubility and reactivity.
Phenyl 2,4-dibromo-1-sulfonate: Contains bromine and sulfonate groups but lacks fluorine, altering its chemical properties.
The uniqueness of this compound lies in the combination of bromine, fluorine, and sulfonate groups, which impart distinct reactivity and versatility in various applications.
Propiedades
Número CAS |
832725-97-0 |
|---|---|
Fórmula molecular |
C12H7Br2FO3S |
Peso molecular |
410.06 g/mol |
Nombre IUPAC |
phenyl 2,5-dibromo-4-fluorobenzenesulfonate |
InChI |
InChI=1S/C12H7Br2FO3S/c13-9-7-12(10(14)6-11(9)15)19(16,17)18-8-4-2-1-3-5-8/h1-7H |
Clave InChI |
WSHYPWIBYUCMJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Br)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


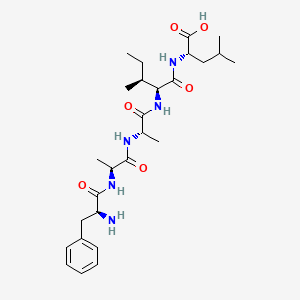
![N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine](/img/structure/B14216751.png)
![2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14216756.png)
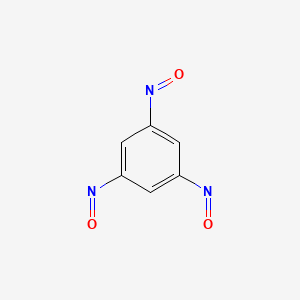
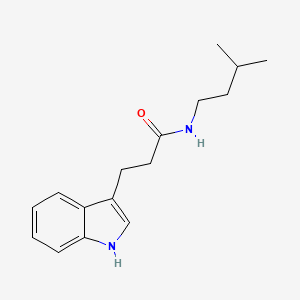
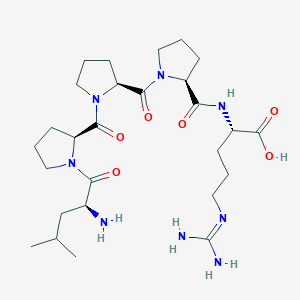
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane](/img/structure/B14216788.png)
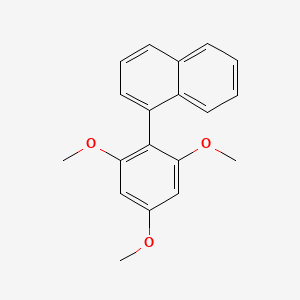
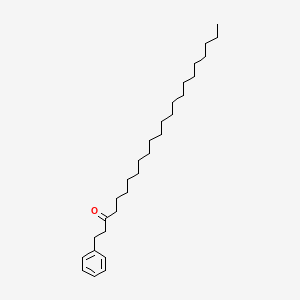
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine](/img/structure/B14216802.png)
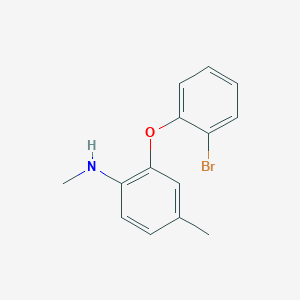
![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)
![N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide](/img/structure/B14216822.png)
![2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine](/img/structure/B14216828.png)
